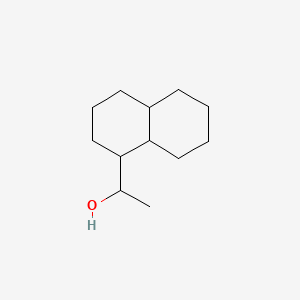
Decahydro-alpha-methylnaphthalene-1-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decahydro-alpha-methylnaphthalene-1-methanol is a chemical compound with the molecular formula C12H22O. It is a secondary alcohol derived from decahydronaphthalene, which is a saturated hydrocarbon. This compound is known for its unique structure, which includes a hydroxyl group attached to a decahydronaphthalene ring system.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of decahydro-alpha-methylnaphthalene-1-methanol typically involves the hydrogenation of alpha-methylnaphthalene followed by the introduction of a hydroxyl group. The hydrogenation process requires high pressure and the presence of a catalyst, such as palladium or platinum, to facilitate the addition of hydrogen atoms to the naphthalene ring. The hydroxylation step can be achieved using various reagents, such as osmium tetroxide or potassium permanganate, under controlled conditions to ensure the selective formation of the secondary alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Decahydro-alpha-methylnaphthalene-1-methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents like chromium trioxide or potassium dichromate.
Reduction: The compound can be reduced to form decahydro-alpha-methylnaphthalene using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium dichromate in sulfuric acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Thionyl chloride in pyridine, phosphorus tribromide in dichloromethane.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of decahydro-alpha-methylnaphthalene.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Decahydro-alpha-methylnaphthalene-1-methanol has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of decahydro-alpha-methylnaphthalene-1-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions that influence the compound’s biological activity. The pathways involved may include metabolic processes where the compound is oxidized or reduced, leading to the formation of active metabolites.
Comparación Con Compuestos Similares
Decahydro-alpha-methylnaphthalene-1-methanol can be compared with other similar compounds, such as:
Decahydronaphthalene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Alpha-methylnaphthalene: Contains an unsaturated naphthalene ring, making it more prone to hydrogenation reactions.
Naphthalene-1-methanol: Contains an unsaturated naphthalene ring with a hydroxyl group, making it more reactive in oxidation reactions.
The uniqueness of this compound lies in its saturated ring system and the presence of a hydroxyl group, which imparts specific chemical and biological properties that are distinct from its unsaturated counterparts.
Propiedades
Número CAS |
93963-34-9 |
|---|---|
Fórmula molecular |
C12H22O |
Peso molecular |
182.30 g/mol |
Nombre IUPAC |
1-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)ethanol |
InChI |
InChI=1S/C12H22O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h9-13H,2-8H2,1H3 |
Clave InChI |
RWNIDCZYUGZZQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CCCC2C1CCCC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-4-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B12652732.png)
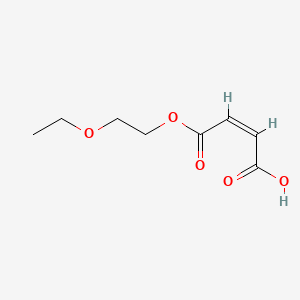
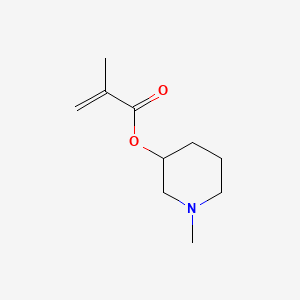


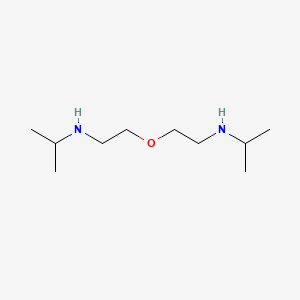

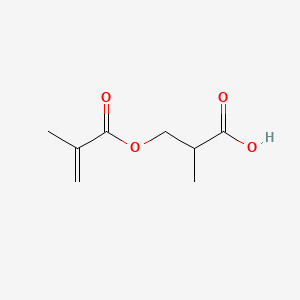

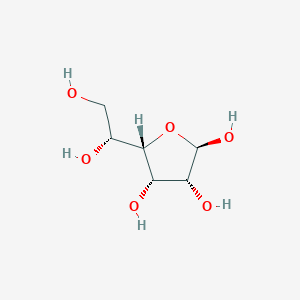
![[[(Methyltetradecyl)oxy]methyl]oxirane](/img/structure/B12652797.png)
![N-[4-(4-ethylpiperazin-1-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B12652810.png)
